1-[3-(3-Iodo-phenoxy)-propyl]-pyrrolidine
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Overview
Description
1-[3-(3-Iodo-phenoxy)-propyl]-pyrrolidine is an organic compound that features a pyrrolidine ring attached to a propyl chain, which is further connected to a phenoxy group substituted with an iodine atom at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-Iodo-phenoxy)-propyl]-pyrrolidine can be achieved through several methods. One common approach involves the reaction of 3-iodophenol with 1-bromo-3-chloropropane to form 3-(3-iodophenoxy)propane. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(3-Iodo-phenoxy)-propyl]-pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while the pyrrolidine ring can be reduced to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Quinones and other oxidized forms of the phenoxy group.
Scientific Research Applications
1-[3-(3-Iodo-phenoxy)-propyl]-pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers use it to study the effects of iodine-substituted phenoxy groups on biological systems.
Mechanism of Action
The mechanism of action of 1-[3-(3-Iodo-phenoxy)-propyl]-pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The phenoxy group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can enhance the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
3-Iodophenol: Shares the iodine-substituted phenoxy group but lacks the pyrrolidine ring.
Pyrrolidine Derivatives: Compounds like pyrrolidin-2-ones and 3-iodopyrroles have similar structural features but differ in their functional groups and applications
Uniqueness: 1-[3-(3-Iodo-phenoxy)-propyl]-pyrrolidine is unique due to its combination of a pyrrolidine ring and an iodine-substituted phenoxy group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
1-[3-(3-iodophenoxy)propyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO/c14-12-5-3-6-13(11-12)16-10-4-9-15-7-1-2-8-15/h3,5-6,11H,1-2,4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVWMTGSIYSWEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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